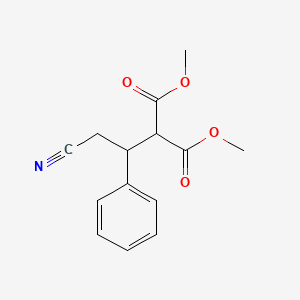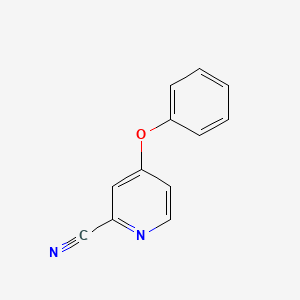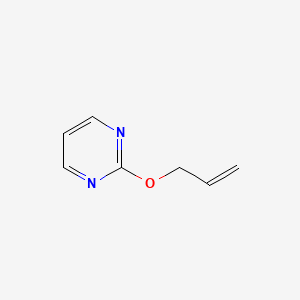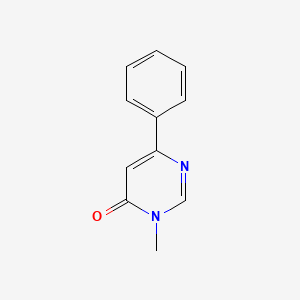![molecular formula C13H17NO3 B6523089 4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1017445-58-7](/img/structure/B6523089.png)
4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one (HMPMP) is a synthetic organic compound that has been studied for its potential applications in the scientific research field. HMPMP is a white crystalline powder that has been found to have a variety of uses, including as a building block for organic synthesis and as a potent inhibitor of the enzyme acetylcholinesterase (AChE). We will also explore potential future directions for HMPMP research.
科学研究应用
4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one has been studied for its potential applications in the scientific research field. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. This compound has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
作用机制
4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE). It binds to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can result in increased cognitive function and improved memory. This compound has also been found to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. This compound binds to the active site of the enzyme, preventing the breakdown of these neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in improved mood and increased motivation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. It has also been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to improved mood and increased motivation. This compound has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), leading to reduced levels of prostaglandins and other inflammatory mediators.
实验室实验的优点和局限性
The main advantage of using 4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one in laboratory experiments is that it is a potent inhibitor of the enzymes acetylcholinesterase (AChE), monoamine oxidase (MAO), and cyclooxygenase-2 (COX-2). This makes it a useful tool for studying the effects of these enzymes on biochemical and physiological processes. However, this compound is also a synthetic compound, and as such, it may not be as biologically active as naturally occurring compounds. Additionally, this compound is not as widely available as other compounds, which may limit its use in laboratory experiments.
未来方向
There are many potential future directions for 4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one research. For example, further research could be conducted to determine the effects of this compound on other enzymes and biochemical processes. Additionally, further research could be conducted to identify potential therapeutic applications of this compound, such as in the treatment of neurological disorders. Finally, further research could be conducted to identify potential side effects of this compound, as well as to explore the potential for drug interactions.
合成方法
4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one can be synthesized using a variety of methods, including the reaction of 4-hydroxy-1-methylpyrrolidin-2-one with 2-methoxyphenylmethyl bromide, the reaction of 4-hydroxy-1-methylpyrrolidin-2-one with 2-methoxyphenylmethyl chloride, and the reaction of 4-hydroxy-1-methylpyrrolidin-2-one with 2-methoxyphenylmethyl iodide. The reaction of 4-hydroxy-1-methylpyrrolidin-2-one with 2-methoxyphenylmethyl bromide is the most commonly used method and is the most efficient.
属性
IUPAC Name |
4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-5-3-2-4-11(12)8-14-7-10(9-15)6-13(14)16/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFALFWKLOJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)


![N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B6523043.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523045.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)
![7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6523071.png)


![2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6523093.png)
![methyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523101.png)

![ethyl (2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523116.png)